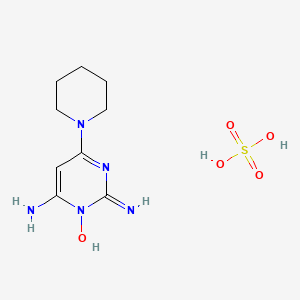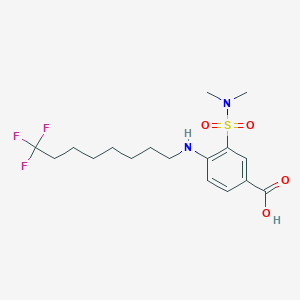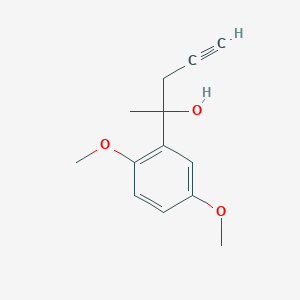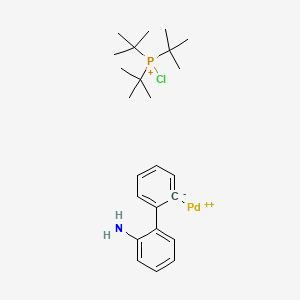
3-(1-Fluoroethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(1-Fluoroethyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, where an imine and an alkene undergo photochemical cycloaddition to form the azetidine ring . Another approach involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: Industrial production of azetidines can involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. The use of photochemical reactions and nucleophilic substitutions are common due to their efficiency and relatively straightforward reaction conditions .
化学反応の分析
Types of Reactions: 3-(1-Fluoroethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The fluoroethyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoroethyl ketones, while reduction can produce various azetidine derivatives .
科学的研究の応用
3-(1-Fluoroethyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(1-Fluoroethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and fluoroethyl group. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The fluoroethyl group can enhance the compound’s stability and reactivity, influencing its interaction with biological targets .
類似化合物との比較
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and reactivity.
Comparison: 3-(1-Fluoroethyl)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. Compared to aziridines, it is more stable and easier to handle, while still maintaining significant reactivity. Compared to pyrrolidines, it is more reactive due to higher ring strain, making it suitable for applications requiring high reactivity .
特性
分子式 |
C5H10FN |
|---|---|
分子量 |
103.14 g/mol |
IUPAC名 |
3-(1-fluoroethyl)azetidine |
InChI |
InChI=1S/C5H10FN/c1-4(6)5-2-7-3-5/h4-5,7H,2-3H2,1H3 |
InChIキー |
WRZWJJCBGOYDEV-UHFFFAOYSA-N |
正規SMILES |
CC(C1CNC1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)






![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)

![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)
![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
